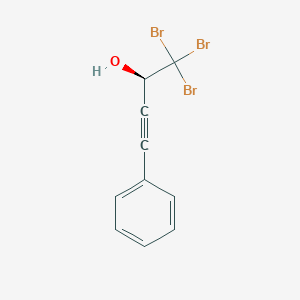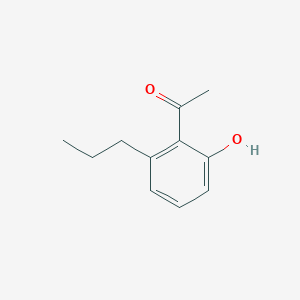
1-(2-Hydroxy-6-propylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-6-propylphenyl)ethan-1-one is an organic compound belonging to the class of phenolic ketones It is characterized by the presence of a hydroxyl group (-OH) and a propyl group attached to a phenyl ring, with an ethanone group (-COCH3) at the para position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-6-propylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-6-propylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-oxo-6-propylphenyl)ethan-1-one or 1-(2-carboxy-6-propylphenyl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-6-propylphenyl)ethanol.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
1-(2-Hydroxy-6-propylphenyl)ethan-1-one can be compared with other similar compounds such as:
1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one: Differing by the presence of a methoxy group instead of a propyl group.
1-(2-Hydroxy-6-phenylphenyl)ethan-1-one: Differing by the presence of a phenyl group instead of a propyl group.
These similar compounds may exhibit different chemical and biological properties due to the variations in their substituent groups, highlighting the uniqueness of this compound.
Properties
CAS No. |
655785-30-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-hydroxy-6-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-4-7-10(13)11(9)8(2)12/h4,6-7,13H,3,5H2,1-2H3 |
InChI Key |
KUKNZKYUSWCSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


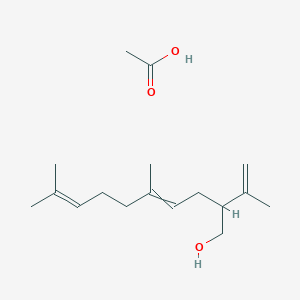
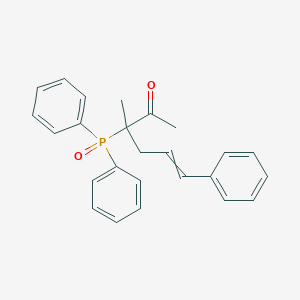
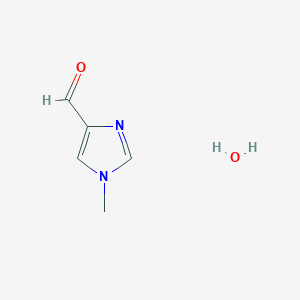
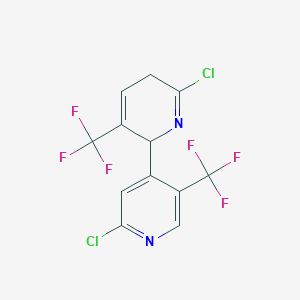


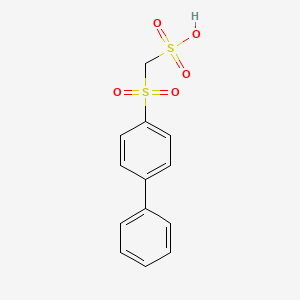

![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
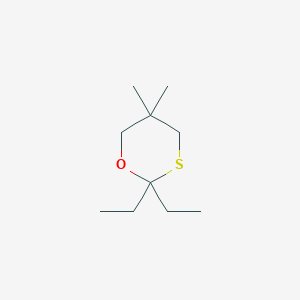
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
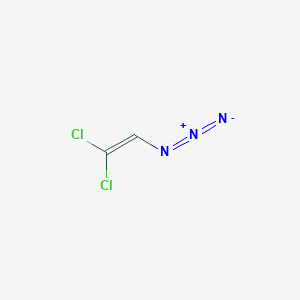
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
